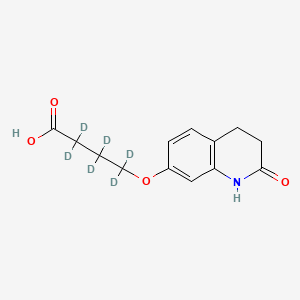
Sorbic acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sorbic acid-d3 is a deuterated form of sorbic acid, where three hydrogen atoms are replaced with deuteriumIt is a colorless solid that is slightly soluble in water and sublimes readily .
準備方法
Synthetic Routes and Reaction Conditions
The traditional route to synthesize sorbic acid involves the condensation of malonic acid and crotonaldehyde . Another method includes the preparation from isomeric hexadienoic acids, which are available via a nickel-catalyzed reaction of allyl chloride, acetylene, and carbon monoxide . For the deuterated form, sorbic acid-d3, the synthesis would involve the use of deuterated reagents to replace hydrogen atoms with deuterium.
Industrial Production Methods
Commercially, sorbic acid is produced from crotonaldehyde and ketene . The industrial production of this compound would follow similar methods but with deuterated starting materials to ensure the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
Sorbic acid undergoes various chemical reactions, including:
Oxidation: Sorbic acid can be oxidized, although it is highly resistant to oxidation in its dry form.
Substitution: Sorbic acid can form salts, esters, and other derivatives through typical carboxyl acid reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate is used for the oxidation of sorbic acid.
Reduction: Lithium aluminum hydride is a common reagent for reducing the carboxyl group.
Substitution: Various reagents can be used to form salts and esters, including alcohols and bases.
Major Products Formed
Oxidation: Oxidized products of sorbic acid.
Reduction: Sorbyl alcohol (2,4-hexadien-1-ol).
Substitution: Salts like potassium sorbate and esters of sorbic acid.
科学的研究の応用
Sorbic acid-d3 has various applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sorbic acid in biological systems.
Industry: Used in the food industry as a preservative to inhibit the growth of mold, yeast, and fungi.
作用機序
The antimicrobial action of sorbic acid involves multiple mechanisms:
Cell Membrane Alteration: Sorbic acid can alter the cell membrane of microorganisms, affecting their integrity.
Inhibition of Transport Systems: It inhibits transport systems and key enzymes within microbial cells.
Proton Flux Creation: Sorbic acid creates a proton flux into the cell, disrupting cellular processes.
Oxidative Phosphorylation Inhibition: It inhibits oxidative phosphorylation, affecting energy production in microbial cells.
類似化合物との比較
Similar Compounds
Benzoic Acid: Another commonly used food preservative with similar antimicrobial properties.
Potassium Sorbate: A salt of sorbic acid that is more soluble in water and used extensively in the food industry.
Calcium Sorbate: Another salt of sorbic acid with similar preservative properties.
Uniqueness
Sorbic acid-d3 is unique due to the presence of deuterium atoms, which makes it valuable in research applications where tracing and studying reaction mechanisms are essential. The deuterium atoms provide a distinct signature that can be detected using various analytical techniques, making it a powerful tool in scientific investigations.
特性
分子式 |
C6H8O2 |
|---|---|
分子量 |
115.14 g/mol |
IUPAC名 |
(2E,4E)-6,6,6-trideuteriohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+/i1D3 |
InChIキー |
WSWCOQWTEOXDQX-NNICAYGYSA-N |
異性体SMILES |
[2H]C([2H])([2H])/C=C/C=C/C(=O)O |
正規SMILES |
CC=CC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


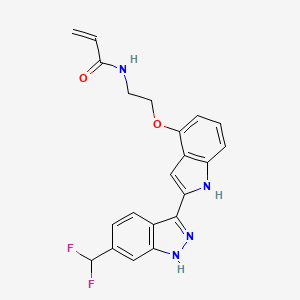
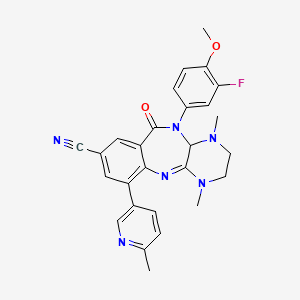
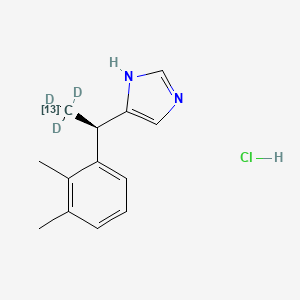
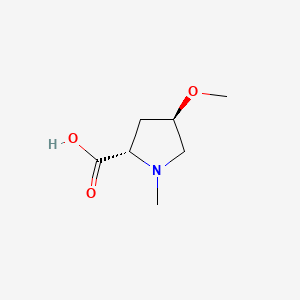
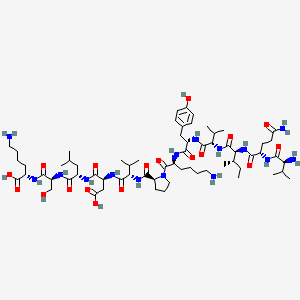
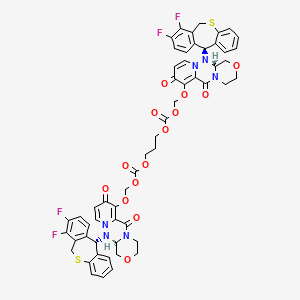
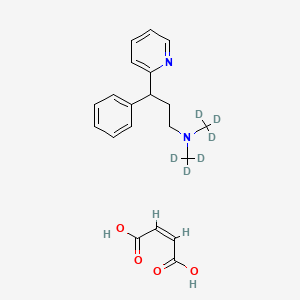
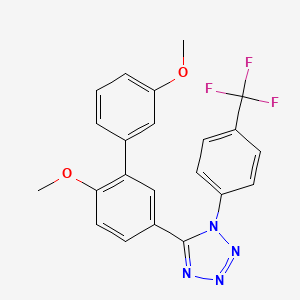
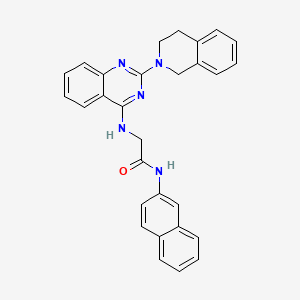
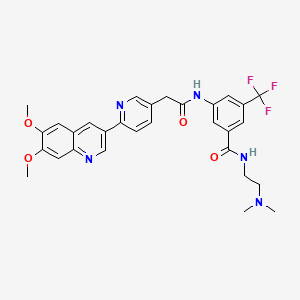
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
